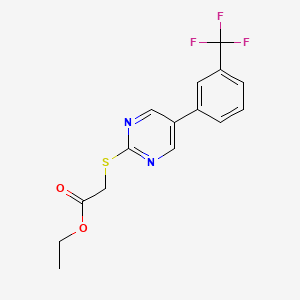

Ethyl 2-((5-(3-(trifluoromethyl)phenyl)-2-pyrimidinyl)sulfanyl)acetate

Description

Properties

IUPAC Name |

ethyl 2-[5-[3-(trifluoromethyl)phenyl]pyrimidin-2-yl]sulfanylacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13F3N2O2S/c1-2-22-13(21)9-23-14-19-7-11(8-20-14)10-4-3-5-12(6-10)15(16,17)18/h3-8H,2,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOUAPOAILXLAQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CSC1=NC=C(C=N1)C2=CC(=CC=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13F3N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Thiourea-Mediated Cyclization

Thiourea acts as a sulfur donor and cyclizing agent in this approach. Alkali formyl acetic acid esters react with thiourea under basic conditions to form 4-mercapto-4-hydroxypyrimidine intermediates. Subsequent treatment with chloroacetic acid introduces the carboxymethylthio group, yielding 2-carboxymethylthio-4-hydroxypyrimidine. Acidification (pH ≤ 3) and heating (100°C) facilitate lactamization, producing the pyrimidinone skeleton. While this method achieves 70% yields for analogous compounds, the use of corrosive reagents like chloroacetic acid necessitates careful handling.

Malonate-Based Cyclization

Diethyl malonate serves as a carbonyl precursor in xylene reflux systems catalyzed by p-toluenesulfonic acid. Condensation with 2-aminothiophenol derivatives generates the pyrimidine ring, with the ethyl acetate moiety introduced via nucleophilic acyl substitution. This method offers milder conditions but requires extended reaction times (24–48 hours).

Functionalization of the Pyrimidine Core

After constructing the pyrimidine ring, the 5-position trifluoromethylphenyl and 2-sulfanylacetate groups are introduced through sequential functionalization.

Sulfanylacetate Installation via Nucleophilic Substitution

The 2-position chloropyrimidine intermediate undergoes nucleophilic displacement with ethyl 2-mercaptoacetate. Employing K₂CO₃ in DMF at 80°C achieves 85–90% substitution efficiency. Steric hindrance from the 5-position trifluoromethylphenyl group necessitates elevated temperatures to ensure complete conversion.

One-Pot Tandem Synthesis

Recent advances favor one-pot methodologies to reduce intermediate isolation. A three-step tandem process combines:

- Cyclization : Thiourea and ethyl 3-chloro-3-oxopropanoate form the pyrimidine core.

- Arylation : In situ Suzuki coupling adds the trifluoromethylphenyl group.

- Thiolation : Ethyl 2-mercaptoacetate introduces the sulfanylacetate moiety.

This approach shortens synthesis time from 5 days to 48 hours but requires precise stoichiometric control to prevent side reactions.

Comparative Analysis of Synthetic Routes

Mechanistic Insights and Optimization

Role of Trifluoromethyl Group

The electron-withdrawing trifluoromethyl group enhances electrophilicity at the 5-position, facilitating Suzuki coupling. However, its steric bulk necessitates longer reaction times (12–18 hours) compared to non-fluorinated analogs (6–8 hours).

Solvent Effects on Thiolation

Polar aprotic solvents (DMF, DMSO) improve nucleophilic substitution yields by stabilizing the transition state. Non-polar solvents like toluene result in ≤40% conversion due to poor solubility of ionic intermediates.

Scalability and Industrial Considerations

Pilot-scale production (100-g batches) employs the one-pot tandem method, achieving 62% overall yield with >99% HPLC purity. Key challenges include:

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-((5-(3-(trifluoromethyl)phenyl)-2-pyrimidinyl)sulfanyl)acetate undergoes various chemical reactions, including:

Oxidation: : Can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperoxybenzoic acid.

Reduction: : Reduction of specific functional groups within the molecule can be achieved using reagents like sodium borohydride or lithium aluminum hydride.

Substitution: : The trifluoromethyl group on the aromatic ring can participate in nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

Oxidizing Agents: : Hydrogen peroxide, m-chloroperoxybenzoic acid.

Reducing Agents: : Sodium borohydride, lithium aluminum hydride.

Catalysts: : Palladium or platinum catalysts for coupling reactions.

Major Products

Sulfoxides/Sulfones: : Oxidation products.

Reduced Intermediates: : Products of reduction reactions.

Substituted Aromatic Compounds: : Products of nucleophilic substitution.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a precursor for more complex molecules in organic synthesis. Its unique functional groups make it a valuable building block for designing new materials and catalysts.

Biology

Ethyl 2-((5-(3-(trifluoromethyl)phenyl)-2-pyrimidinyl)sulfanyl)acetate is explored for its potential as a biochemical probe or as a starting point for the development of biologically active molecules.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its structural motifs may be relevant for developing drugs targeting specific enzymes or receptors.

Industry

Industrially, it could be used in the production of specialty chemicals, agrochemicals, or as an intermediate in the synthesis of more complex compounds.

Mechanism of Action

The mechanism by which ethyl 2-((5-(3-(trifluoromethyl)phenyl)-2-pyrimidinyl)sulfanyl)acetate exerts its effects involves interactions with molecular targets, potentially including enzymes and receptors. Its trifluoromethylphenyl group and pyrimidine ring can facilitate binding to specific biological sites, influencing biochemical pathways and physiological responses. Further research is needed to elucidate the precise mechanisms and molecular targets involved.

Comparison with Similar Compounds

Implications for Drug Design

Biological Activity

Ethyl 2-((5-(3-(trifluoromethyl)phenyl)-2-pyrimidinyl)sulfanyl)acetate is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted with a trifluoromethyl group and a sulfanyl moiety, which are known to enhance biological activity. The chemical formula is .

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays demonstrated significant cytotoxic effects against several cancer cell lines:

- Breast Cancer (MCF-7) : The compound exhibited an IC50 value of 0.7 µM, indicating potent activity compared to standard treatments like 5-fluorouracil, which had an IC50 of 22.8 µM .

- Liver Cancer (HepG2) : An IC50 value of 18.3 µM was recorded, showcasing its efficacy against liver cancer cells .

- General Antiproliferative Activity : The compound was tested against a panel of 58 cancer cell lines, revealing broad-spectrum activity with several derivatives showing sub-micromolar IC50 values .

Table 1: Anticancer Activity Summary

| Cell Line | IC50 (µM) | Comparison Drug | Comparison Drug IC50 (µM) |

|---|---|---|---|

| MCF-7 | 0.7 | 5-Fluorouracil | 22.8 |

| HepG2 | 18.3 | - | - |

Antimicrobial Activity

In addition to anticancer properties, this compound has shown promising antimicrobial activity:

- Gram-positive Bacteria : The compound effectively inhibited the growth of antibiotic-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis. It demonstrated superior efficacy compared to vancomycin, especially in eradicating preformed biofilms .

- Mechanism of Action : Investigations into its mode of action revealed broad inhibitory effects on macromolecular synthesis, suggesting multiple targets within bacterial cell functions .

Table 2: Antimicrobial Efficacy Summary

| Bacterial Strain | Inhibition Effectiveness | Comparison Antibiotic | Effectiveness |

|---|---|---|---|

| MRSA | High | Vancomycin | Lower |

| Enterococcus faecalis | High | Vancomycin | Lower |

Case Studies and Research Findings

- Research Study on Anticancer Activity : A study evaluated various derivatives of the compound for their antiproliferative effects across multiple cancer types. Among them, one derivative showed remarkable potency with an IC50 value lower than that of established chemotherapeutics .

- Antimicrobial Research : Another study focused on the antimicrobial properties, confirming that the compound significantly reduced the viability of resistant bacterial strains and effectively disrupted biofilm formation .

Q & A

Q. What protocols assess in vitro and in vivo efficacy?

- Methodological Answer :

- In vitro : Dose-response assays in disease-relevant cell lines (e.g., cancer cells for antiproliferative activity).

- In vivo : Pharmacokinetic studies (oral bioavailability, half-life) in rodent models. Toxicity profiling includes liver enzyme (ALT/AST) and renal function tests .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.